molecular formula C18H17BrClN3O3 B4229510 N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide

N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide

Cat. No. B4229510
M. Wt: 438.7 g/mol
InChI Key: DFOLXVSQESXXLL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide, also known as BPN-15606, is a novel small molecule that has been recently developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN-15606 increases the levels of cAMP, which in turn enhances the activity of protein kinase A (PKA) and cAMP response element-binding protein (CREB), two key players in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

The precise mechanisms by which N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide exerts its therapeutic effects could be further elucidated, including its effects on other signaling pathways and transcription factors.
5. Other neurological disorders: N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide could be tested in other neurological disorders that are characterized by synaptic dysfunction and memory impairment, such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide is its high selectivity for PDE4D, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its therapeutic effects in the brain. However, one limitation of N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Future research on N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide could focus on several areas, including:
1. Clinical trials: N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide could be tested in clinical trials to evaluate its safety and efficacy in humans.
2. Combination therapy: N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide could be combined with other drugs that target different aspects of Alzheimer's disease, such as Aβ aggregation or neuroinflammation.
3. Pharmacokinetics: Further studies could be conducted to optimize the pharmacokinetic properties of N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide, such as its half-life and bioavailability.
4.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide has been extensively studied in preclinical models of Alzheimer's disease, where it has shown promising results in improving cognitive function and reducing amyloid-beta (Aβ) pathology. In a study published in the Journal of Alzheimer's Disease, N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide was found to improve memory and learning in a transgenic mouse model of Alzheimer's disease. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide reduced Aβ production and tau phosphorylation in cultured human neuronal cells.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-3-nitro-4-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3O3/c19-13-5-6-15(14(20)11-13)21-18(24)12-4-7-16(17(10-12)23(25)26)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOLXVSQESXXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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